molecular formula C11H22O2 B8602639 2-Ethyl-2-n-propylhexanoic acid

2-Ethyl-2-n-propylhexanoic acid

Cat. No. B8602639
M. Wt: 186.29 g/mol
InChI Key: CHRYJYGADXDCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04201725

Procedure details

Into a three-necked flask equipped with a mechanical stirrer and a condenser, were introduced 70 ml of chloroform, 18 ml of concentrated sulphuric acid (d=1.83) and 11 g (0.06 mol) of 2-ethyl-2-n-propylhexanoic acid prepared as described above. The mixture was heated to 50° C. and while stirring 7.5 g of sodium azide in powder form were added. The operation of addition lasted 90 minutes after which the reaction mixture was heated to 50° C. for 2 hours. The mixture was then neutralized with a 40% aqueous solution of sodium hydroxide previously cooled to 0° C. The amine was extracted with ether and the ethereal phase was washed with water and dried over magnesium sulphate. The ether was evaporated out under vacuum and the oil so obtained was taken up in dry ether, which provided 1-ethyl-1-n-propyl-n-pentylamine in free base form.
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
18 mL
Type
reactant
Reaction Step Five
Quantity
11 g
Type
reactant
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH2:6]([C:8]([CH2:16][CH2:17][CH3:18])([CH2:12][CH2:13][CH2:14][CH3:15])C(O)=O)[CH3:7].[N-:19]=[N+]=[N-].[Na+].[OH-].[Na+]>CCOCC.C(Cl)(Cl)Cl>[CH2:6]([C:8]([NH2:19])([CH2:16][CH2:17][CH3:18])[CH2:12][CH2:13][CH2:14][CH3:15])[CH3:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
18 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
11 g
Type
reactant
Smiles
C(C)C(C(=O)O)(CCCC)CCC
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a three-necked flask equipped with a mechanical stirrer and a condenser
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
The operation of addition
TEMPERATURE
Type
TEMPERATURE
Details
after which the reaction mixture was heated to 50° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
previously cooled to 0° C
EXTRACTION
Type
EXTRACTION
Details
The amine was extracted with ether
WASH
Type
WASH
Details
the ethereal phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The ether was evaporated out under vacuum
CUSTOM
Type
CUSTOM
Details
the oil so obtained

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)C(CCCC)(CCC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.